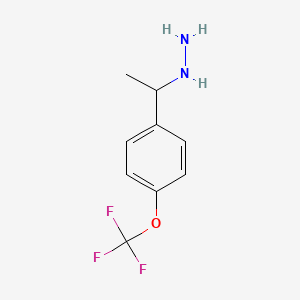
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety. It is a derivative of phenylhydrazine and is used in various chemical and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine typically involves the reaction of 4-(trifluoromethoxy)benzyl halide with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
化学反应分析
Types of Reactions
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted phenyl derivatives, amines, and various substituted hydrazines. These products are often used as intermediates in the synthesis of more complex organic molecules .
科学研究应用
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine has several scientific research applications, including:
作用机制
The mechanism of action of (1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain proteins and enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound contains two trifluoromethoxy-substituted phenyl groups attached to a hydrazine moiety.
Uniqueness
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine is unique due to the presence of both the trifluoromethoxy group and the ethyl hydrazine moiety. This combination imparts distinct chemical properties, making it a valuable compound in various chemical and industrial applications .
属性
分子式 |
C9H11F3N2O |
|---|---|
分子量 |
220.19 g/mol |
IUPAC 名称 |
1-[4-(trifluoromethoxy)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2O/c1-6(14-13)7-2-4-8(5-3-7)15-9(10,11)12/h2-6,14H,13H2,1H3 |
InChI 键 |
ANKKAXXWUDEORU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



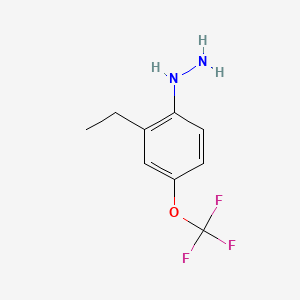
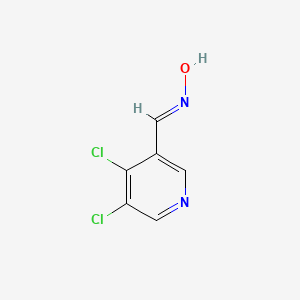
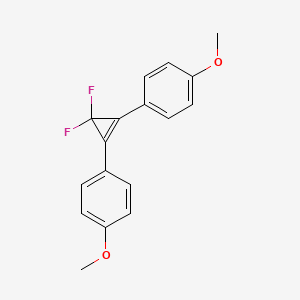
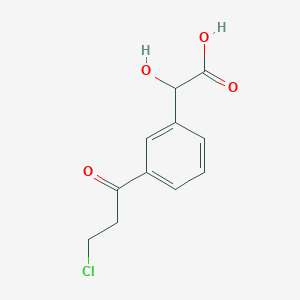
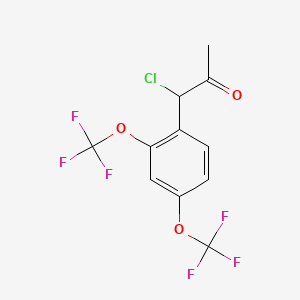
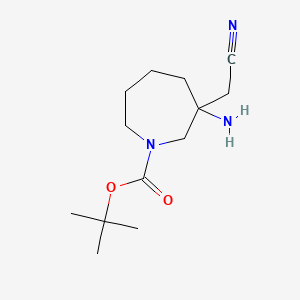
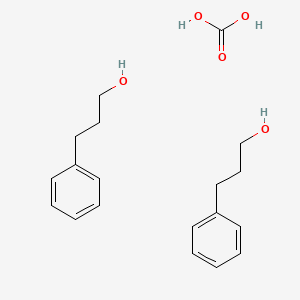
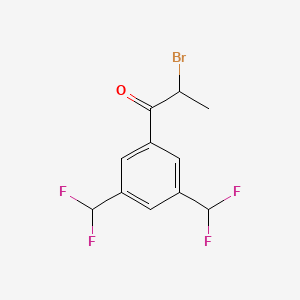
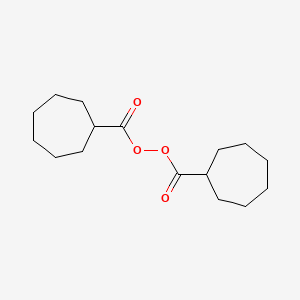



![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
